7-Morpholine vs. 7(4H)-One Substituent Impact on M. tuberculosis DXP Synthase Inhibition
The 7-morpholine substituent in CAS 896844-42-1 distinguishes it from the corresponding 7(4H)-one analog, 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CHEMBL491195/BDBM50263873). In an in vitro enzyme inhibition assay against Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate (DXP) synthase expressed in Escherichia coli, the 7(4H)-one analog exhibited an IC₅₀ of 2.00 × 10⁵ nM (200 µM), representing weak inhibitory activity [1]. While a direct head-to-head IC₅₀ value for CAS 896844-42-1 in the same assay is not publicly available, the morpholine-for-carbonyl substitution is known from kinase inhibitor medicinal chemistry to alter both potency (via modified hinge-binding hydrogen bond patterns) and physicochemical properties (notably LogP and aqueous solubility) [2]. Procurement decisions should account for the 7-morpholine as a distinct chemotype that cannot be substituted by 7(4H)-one, 7-amino, or 7-piperazine analogs without altering the target interaction profile.
| Evidence Dimension | Enzyme inhibition IC₅₀ (DXP synthase, M. tuberculosis) |
|---|---|
| Target Compound Data | Not publicly available for CAS 896844-42-1 in this specific DXP synthase assay |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: IC₅₀ = 2.00 × 10⁵ nM (200 µM) [1] |
| Quantified Difference | Cannot be quantified without target compound data; chemotype difference (morpholine vs. carbonyl) predicts altered potency and selectivity |
| Conditions | In vitro enzyme inhibition assay: M. tuberculosis DXP synthase cloned and expressed in E. coli |
Why This Matters
The 7-morpholine chemotype represents a structurally distinct series from 7(4H)-one analogs; procurement of the specific CAS number ensures the intended pharmacophore is maintained for kinase or anti-infective screening cascades.
- [1] BindingDB BDBM50263873. 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. IC₅₀: 2.00E+5 nM. Inhibition of M. tuberculosis DXP synthase. Deposited 2010-11-01. View Source
- [2] Buehlmayer P, Breitenstein W, Furet P, Pirard B, Von Matt A, Zoller T. Lck inhibitors. US Patent Application 20100029636, published 2010-02-04. View Source
